3-Methoxy-5-(thiophen-3-yl)benzoic acid
Description
3-Methoxy-5-(thiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a thiophen-3-yl substituent at the 5-position of the aromatic ring. This compound is of interest due to its structural hybridity, combining the electron-rich thiophene heterocycle with the polar methoxy and carboxylic acid groups.
Properties
IUPAC Name |
3-methoxy-5-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-5-9(8-2-3-16-7-8)4-10(6-11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLWEVLOUKCJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688569 | |
| Record name | 3-Methoxy-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-21-4 | |
| Record name | 3-Methoxy-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(thiophen-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of 3-carboxy-5-(thiophen-3-yl)benzoic acid.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Organic Synthesis
3-Methoxy-5-(thiophen-3-yl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions, including:
- Electrophilic Substitution : The aromatic ring allows for electrophilic substitution reactions, enabling further functionalization.
- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Research has indicated potential biological applications for this compound:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. For instance, modifications of the benzoic acid moiety have been explored for enhanced bioactivity against resistant bacterial strains .
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Modified derivatives showed efficacy against resistant bacteria. | |
| Anticancer | Potential for inhibiting cancer cell proliferation. |
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:
- Anti-inflammatory Properties : Research is ongoing to assess its efficacy in reducing inflammation, making it a candidate for drug development targeting inflammatory diseases.
- Analgesic Activity : The compound's structure suggests it could modulate pain pathways, warranting further investigation into its analgesic properties.
Material Science
The electronic properties of this compound make it suitable for applications in material science:
- Organic Semiconductors : It can function as a charge carrier in organic semiconductor devices, enhancing electron transport properties.
| Application Area | Role of Compound |
|---|---|
| Organic Electronics | Charge carrier in conductive polymers |
| Photovoltaics | Component in organic solar cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications significantly increased potency compared to the parent compound .
Case Study 2: Drug Development
Research into anti-inflammatory applications demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(thiophen-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and thiophene groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- 5-Methoxy-3-(thiophen-3-yl)benzoic Acid (CAS 1261969-21-4):
A positional isomer of the target compound, with methoxy and thiophen-3-yl groups swapped (5-methoxy vs. 3-methoxy). This positional difference may influence electronic distribution, solubility, and intermolecular interactions. For instance, para-substituted benzoic acid derivatives often exhibit stronger biosensor responses compared to meta-substituted analogs . - 4-(Thiophen-3-yl)benzoic Acid (CAS 29886-64-4): Lacks the methoxy group and has the thiophene at the 4-position.
Substituent-Driven Comparisons
Thiophene vs. Indole/Thiazolidinone Derivatives
- (Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic Acid (Compound 5h, ): Replaces thiophene with an indole-thiazolidinone hybrid.
- 3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic Acid (CAS 862827-52-9): Features a benzylidene-thiazolidinone moiety instead of thiophene. The thiazolidinone ring contributes to metal chelation and redox activity, which could make this compound more reactive in catalytic or medicinal contexts .
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Methoxy-5-(trifluoromethyl)benzoic Acid (Exact Mass 220.0388): Substitutes thiophene with a trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (increasing acidity) compared to the electron-donating thiophene.
- Proglobeflowery Acid (PA) (3-Methoxy-4-hydroxy-5-prenylbenzoic Acid): Contains a prenyl (3-methylbut-2-en-1-yl) group instead of thiophene. The prenyl chain increases hydrophobicity and may confer antioxidant properties due to its conjugated diene structure, which the target compound lacks .
Biological Activity
3-Methoxy-5-(thiophen-3-yl)benzoic acid, a compound featuring a methoxy group and a thiophene ring attached to a benzoic acid core, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. A common method involves the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds between an aryl halide and a boronic acid under palladium catalysis. This method is favored for its efficiency and ability to yield high-purity products .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has shown potential in reducing inflammation markers such as TNF-alpha and IL-6 . These effects are believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
The biological activity of this compound is influenced by its structural components:
- Methoxy Group : Enhances lipophilicity, facilitating cellular uptake.
- Thiophene Ring : Contributes to the compound's electron-rich nature, allowing for interaction with various biological targets, including enzymes and receptors involved in inflammation and microbial growth .
Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound on cancer cell lines reported an IC50 value of approximately 45 µg/mL against colon cancer cells (HCT116). Comparatively, the IC50 for lung carcinoma cells (A549) was significantly higher at 193 µg/mL , indicating selective cytotoxicity towards specific cancer types .
Q & A
Basic: What are the established synthetic routes for 3-Methoxy-5-(thiophen-3-yl)benzoic acid?
Methodological Answer:
The synthesis typically involves coupling a thiophene derivative with a substituted benzoic acid precursor. Key strategies include:
- Suzuki-Miyaura Cross-Coupling : Reacting 3-bromo-5-methoxybenzoic acid with thiophen-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like 1,4-dioxane or THF. Base additives (e.g., Na₂CO₃) enhance coupling efficiency .
- Ullmann-Type Coupling : Copper-catalyzed coupling between iodobenzoic acid derivatives and thiophene under reflux conditions. This method is less common but useful for electron-rich aryl halides .
- Protection/Deprotection Strategies : Protecting the carboxylic acid group (e.g., as a methyl ester) during coupling, followed by hydrolysis to regenerate the acid .
Example Reaction Conditions Table (Hypothetical):
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 1,4-Dioxane | 80°C | 65-75 |
| Ullmann | CuI/1,10-Phen | DMF | 120°C | 40-50 |
| Ester Hydrolysis | H₂SO₄/H₂O | MeOH/H₂O | Reflux | >90 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The thiophene protons (δ 7.2–7.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic. Compare with computed spectra (DFT) to validate assignments .
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), carbonyl (C=O ~1680 cm⁻¹), and thiophene C-S (700–600 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
Advanced: How can reaction conditions be optimized to improve yield in cross-coupling syntheses?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to balance activity and cost. Ligands like SPhos improve sterically hindered couplings .
- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance Ullmann reactions, while 1,4-dioxane is preferred for Suzuki couplings due to mild conditions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 10–15% through controlled heating .
Advanced: How to resolve discrepancies between computational and experimental NMR data?
Methodological Answer:
- Conformational Analysis : Use DFT (B3LYP/6-31G*) to model rotamers. Dihedral angles between thiophene and benzoic acid moieties affect chemical shifts. Compare with X-ray crystallography data if available .
- Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) to simulated spectra. Adjust for hydrogen bonding in carboxylic acid groups .
- Dynamic Effects : Consider slow rotation of the methoxy group at room temperature, which may split NMR peaks. Variable-temperature NMR can confirm this .
Application: What are potential research applications of this compound?
Methodological Answer:
- Organic Electronics : As a monomer for conductive polymers (e.g., polythiophenes) due to π-conjugation between thiophene and benzoic acid. Test electrochemical stability via cyclic voltammetry .
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to form porous structures. Characterize adsorption capacity for CO₂ or H₂ .
- Bioactive Probes : Functionalize as a kinase inhibitor scaffold. Use SPR or fluorescence polarization assays to measure binding affinity .
Advanced: How to analyze regioselectivity challenges in electrophilic substitution reactions?
Methodological Answer:
- Directing Group Analysis : The methoxy group is ortho/para-directing, while the thiophene sulfur is meta-directing. Use DFT calculations (NPA charges) to predict dominant sites .
- Competitive Experiments : Compare bromination (Br₂/FeBr₃) of the parent compound vs. analogs lacking methoxy/thiophene. Isolate products via column chromatography and quantify ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
